N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a triazole ring, and a pyrazine ring in its structure makes it a unique molecule with significant pharmacological potential.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8-6-18-11(12(19)14-8)10(15-16-18)13(20)17(2)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRDSCBPDQDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N(C)CC3=CC=CO3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
Pyrazine Ring Construction: The pyrazine ring is then constructed via a condensation reaction involving appropriate precursors.
Furan Ring Attachment: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the nitrogen atom of the triazole ring.
Final Assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form corresponding alcohols.
Substitution: The nitrogen atoms in the triazole and pyrazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrazine ring.
Substitution: Various substituted triazolopyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or proteins, disrupting their normal function and leading to antibacterial effects.
Pathways Involved: The compound may interfere with DNA synthesis or protein production pathways in bacteria, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide: can be compared with other triazolopyrazine derivatives such as:
Uniqueness
- Structural Features : The presence of the furan ring in this compound provides unique electronic properties that can enhance its biological activity.
- Biological Activity : This compound may exhibit different or enhanced biological activities compared to its analogs due to the specific interactions of the furan ring with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
